molecular formula C10H9NO6 B1416852 Methyl 2-(4-formyl-2-nitrophenoxy)acetate CAS No. 476313-39-0

Methyl 2-(4-formyl-2-nitrophenoxy)acetate

Cat. No.: B1416852
CAS No.: 476313-39-0
M. Wt: 239.18 g/mol
InChI Key: BVXXCLOWOKATMP-UHFFFAOYSA-N
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Description

Methyl 2-(4-formyl-2-nitrophenoxy)acetate: is an organic compound with the molecular formula C({10})H({9})NO(_{6}). It is characterized by the presence of a formyl group, a nitro group, and an ester functional group. This compound is often used in various chemical syntheses and research applications due to its unique reactivity and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-formyl-2-nitrophenoxy)acetate typically involves the following steps:

    Nitration: The starting material, 4-hydroxybenzaldehyde, undergoes nitration to introduce the nitro group at the ortho position relative to the hydroxyl group.

    Esterification: The hydroxyl group is then esterified with methyl chloroacetate in the presence of a base such as sodium hydroxide to form the ester linkage.

    Formylation: Finally, the formyl group is introduced via a formylation reaction, often using formic acid or a formylating agent like dimethylformamide (DMF) in the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group in Methyl 2-(4-formyl-2-nitrophenoxy)acetate can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H(_2)) in the presence of a palladium catalyst or using sodium borohydride (NaBH(_4)).

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO(_4) in acidic or basic medium.

    Reduction: H(_2) with Pd/C or NaBH(_4) in methanol.

    Substitution: Nucleophiles like NH(_2)R or RSH in the presence of a base.

Major Products

    Oxidation: 2-(4-formyl-2-nitrophenoxy)acetic acid.

    Reduction: Methyl 2-(4-formyl-2-aminophenoxy)acetate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-formyl-2-nitrophenoxy)acetate is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe to investigate biochemical pathways.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which Methyl 2-(4-formyl-2-nitrophenoxy)acetate exerts its effects depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations. The formyl group can act as an electrophile in nucleophilic addition reactions, facilitating the formation of various derivatives.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-formyl-2-aminophenoxy)acetate: Similar structure but with an amino group instead of a nitro group.

    Methyl 2-(4-formyl-2-hydroxyphenoxy)acetate: Similar structure but with a hydroxyl group instead of a nitro group.

    Methyl 2-(4-formyl-2-methoxyphenoxy)acetate: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

Methyl 2-(4-formyl-2-nitrophenoxy)acetate is unique due to the presence of both a formyl and a nitro group, which confer distinct reactivity patterns. The combination of these functional groups allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.

This compound’s unique reactivity and structural properties make it valuable in various scientific and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

methyl 2-(4-formyl-2-nitrophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO6/c1-16-10(13)6-17-9-3-2-7(5-12)4-8(9)11(14)15/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXXCLOWOKATMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=C(C=C(C=C1)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 200 mL round-bottomed flask was added 4-hydroxy-3-nitrobenzaldehyde (1.671 g, 10.0 mmol), methyl 2-bromoacetate (0.950 mL, 10.00 mmol), and K2CO3 (1.382 g, 10.00 mmol) in DMF (25 mL). The reaction was stirred at 80° C. for 2 hr. The reaction was poured over ice and the resulting solid was isolated by filtration, washed with water and dried in vacuo to give a light yellow solid (2.031 g, 85% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 3.71 (s, 3H) 5.18 (s, 2H) 7.52 (d, J=8.84 Hz, 1 H) 8.14 (dd, J=8.84, 2.02 Hz, 1H) 8.44 (d, J=2.02 Hz, 1H) 9.95 (s, 1H). ESI-MS: m/z 240.1 (M+H)+.
Quantity
1.671 g
Type
reactant
Reaction Step One
Quantity
0.95 mL
Type
reactant
Reaction Step One
Name
Quantity
1.382 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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